molecular formula C9H10N4O B2758169 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine CAS No. 2169191-00-6

9-methyl-6-(prop-2-en-1-yloxy)-9H-purine

Cat. No. B2758169
M. Wt: 190.206
InChI Key: KRBDVGLCIFOYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can provide insights into the compound’s properties and reactivity.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The choice of reactions depends on the structure of the starting materials and the product.



Molecular Structure Analysis

The analysis of the molecular structure involves looking at the arrangement of atoms in the molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can provide information about the compound’s reactivity and stability.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Antiviral Applications

Several studies have explored the antiviral capabilities of purine derivatives. For instance, compounds related to 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine have shown potent activity against herpesviruses and retroviruses, highlighting their potential as antiviral agents (Duckworth et al., 1991). Additionally, coumarin-purine ribofuranoside conjugates have been synthesized and tested for their efficacy against the hepatitis C virus, demonstrating promising results in inhibiting HCV replication (J. Hwu et al., 2011).

Anticancer Applications

Research into glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purines aimed at uncovering their anticancer activity has been conducted. Although these studies have sought to explore the potential of such compounds in cancer treatment, findings indicate a need for further research to identify active agents (C. Temple et al., 1975).

Anticonvulsant Applications

9-Alkyl-6-substituted-purines, closely related to the chemical structure of interest, have demonstrated potent anticonvulsant activity. This suggests the possibility of developing new classes of anticonvulsant agents based on the modification of purine structures (J. Kelley et al., 1988).

Chemical Synthesis and Modification

Efforts have been made to synthesize and modify purine derivatives for better biological activity. For example, selective N-7 methylation of purines has been facilitated by trifluoroethanol solvent, showcasing an efficient method for regiospecific modification of purines, which could enhance their pharmacological properties (Honorine Lebraud et al., 2013).

Safety And Hazards

The safety and hazards of a compound are typically determined through laboratory testing. This can include testing for toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications, and safety.


properties

IUPAC Name

9-methyl-6-prop-2-enoxypurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-3-4-14-9-7-8(10-5-11-9)13(2)6-12-7/h3,5-6H,1,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBDVGLCIFOYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-methyl-6-(prop-2-en-1-yloxy)-9H-purine

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